6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrrolo-pyrimidine class, characterized by a bicyclic scaffold with a sulfonyl group substituted by a 2,6-difluorophenyl moiety. Its structure combines a nitrogen-rich heterocycle with electron-withdrawing fluorine atoms and a sulfonyl linker, which may enhance metabolic stability and target binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
6-(2,6-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQYQWKWJSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological applications. They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities. Therefore, the targets could be any of these depending on the specific modifications and substitutions on the pyrimidine scaffold.
Biochemical Pathways
Given the wide range of activities associated with pyrimidine derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
It is mentioned that synthetic methodologies have been developed that serve molecules with improved druglikeness and adme-tox properties. Therefore, it can be inferred that the compound has been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure effective bioavailability.
Result of Action
Given the wide range of activities associated with pyrimidine derivatives, the effects could include modulation of cell growth and proliferation, inhibition of inflammatory responses, modulation of immune responses, and alteration of various metabolic processes.
Biological Activity
6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound characterized by a unique structure that includes a pyrrolo[3,4-d]pyrimidine core and a sulfonyl group derived from 2,6-difluorophenyl. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 297.28 g/mol. The presence of fluorine atoms in the structure enhances its stability and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.28 g/mol |
| CAS Number | 1448057-68-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the difluorophenylsulfonyl group through sulfonylation reactions. Key reagents and conditions are optimized to ensure high yield and purity.
Biological Activity
Research indicates that compounds within this class exhibit significant biological activities. Notably:
- Anticancer Properties : Studies have shown that similar pyrrolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets suggests potential as an anticancer agent.
- Anti-inflammatory Effects : The sulfonyl group may enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibited selective antiproliferative activity against various cancer cell lines. The mechanisms involved include inhibition of key signaling pathways associated with tumor growth and survival.
- Inhibition of COX Enzymes : Research has indicated that compounds similar to this compound show significant inhibition of COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
The biological activity of this compound is largely attributed to its structural features:
- Binding Affinity : The difluorophenylsulfonyl moiety enhances binding affinity to biological targets such as enzymes and receptors due to increased electron density and steric effects.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at the molecular level with various targets, predicting its efficacy and selectivity.
Comparative Analysis
A comparison with structurally similar compounds reveals distinct pharmacological profiles:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| 6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | High | Moderate |
| 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Low | High |
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between the target compound and analogous pyrrolo-pyrimidine/pyridazine derivatives from the patent literature:
Key Observations :
- Substituent Positioning: The target compound’s 2,6-difluorophenyl group contrasts with the 2,3-difluorophenyl or iodophenyl groups in analogs.
- Functional Groups : The sulfonyl linker in the target compound differs from carboxamide or ester groups in analogs. Sulfonyl groups are strongly electron-withdrawing, which may enhance chemical stability but reduce nucleophilicity compared to carboxamides .
- Molecular Weight and LCMS Data : Analogs with trifluoromethyl or iodophenyl groups (e.g., Example 319 derivative) exhibit higher molecular weights (~755 g/mol) and longer HPLC retention times (1.05–1.43 min) due to increased hydrophobicity .
Research Implications
- Drug Discovery : The sulfonyl group’s electron-withdrawing nature could optimize pharmacokinetic properties (e.g., metabolic half-life) compared to carboxamide-based analogs .
- SAR Studies : Substituting the 2,6-difluorophenyl group for 2,3-difluoro or iodophenyl moieties may refine structure-activity relationships (SAR) for target engagement in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
